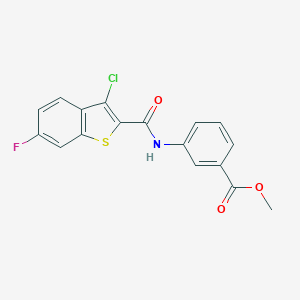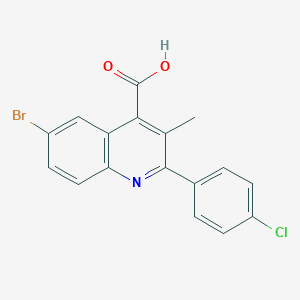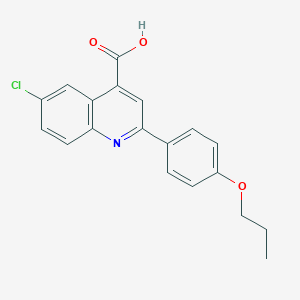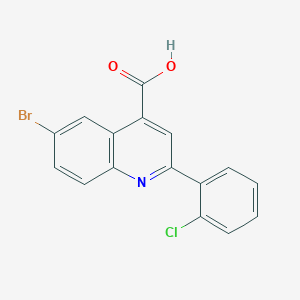![molecular formula C18H17Cl3N6O3 B444247 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE](/img/structure/B444247.png)
2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and methyl groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole rings, followed by the introduction of the chloro, nitro, and methyl groups through various substitution reactions. The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C18H17Cl3N6O3 |
|---|---|
Peso molecular |
471.7g/mol |
Nombre IUPAC |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C18H17Cl3N6O3/c1-9-17(11(3)25(23-9)7-12-4-5-13(19)6-14(12)20)22-15(28)8-26-10(2)16(21)18(24-26)27(29)30/h4-6H,7-8H2,1-3H3,(H,22,28) |
Clave InChI |
RYOSPXVQPHMSSG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
SMILES canónico |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2,5-dimethylphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B444164.png)
![Isopropyl 2-[(3-isopropoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444165.png)
![Ethyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444166.png)



![Isopropyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B444176.png)


![Methyl 4-(2-chlorophenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444179.png)
![Isopropyl 2-[(3-ethoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444180.png)
![Ethyl 4-(2,5-dimethylphenyl)-2-[(3-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444181.png)

![3-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444187.png)
